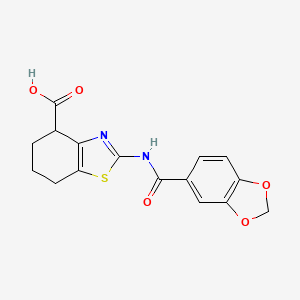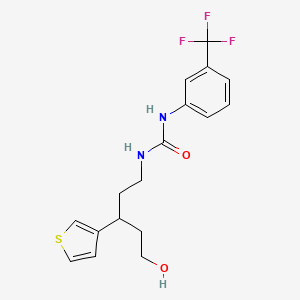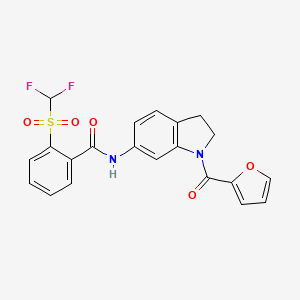![molecular formula C16H14N2O2 B2568218 5-甲基-N-(邻甲苯基)呋喃[3,2-b]吡啶-2-甲酰胺 CAS No. 941928-30-9](/img/structure/B2568218.png)
5-甲基-N-(邻甲苯基)呋喃[3,2-b]吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by the presence of a furan ring fused to a pyridine ring, with a carboxamide group attached at the 2-position and a methyl group at the 5-position. The o-tolyl group is attached to the nitrogen atom of the carboxamide group. This compound is of interest due to its potential biological and pharmacological activities.
科学研究应用
5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other industrially relevant compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the Furo[3,2-b]pyridine Core: The furo[3,2-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a furan derivative. Common reagents used in this step include strong acids or bases to facilitate the cyclization process.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the furo[3,2-b]pyridine core with an appropriate amine (in this case, o-toluidine) in the presence of a coupling agent such as carbodiimide or using a direct amidation method.
Industrial Production Methods
Industrial production of 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
作用机制
The mechanism of action of 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
相似化合物的比较
Similar Compounds
Furo[3,2-b]pyridine-2-carboxamide: Lacks the methyl and o-tolyl groups, which may result in different biological activities and chemical properties.
5-methylfuro[3,2-b]pyridine-2-carboxamide: Lacks the o-tolyl group, which may affect its interaction with molecular targets.
N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide: Lacks the methyl group, which may influence its chemical reactivity and biological activity.
Uniqueness
5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide is unique due to the presence of both the methyl and o-tolyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and interaction with molecular targets. The combination of these groups may enhance the compound’s potential as a therapeutic agent and its utility in scientific research.
属性
IUPAC Name |
5-methyl-N-(2-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-3-4-6-12(10)18-16(19)15-9-13-14(20-15)8-7-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGROPVHFQGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2568136.png)
![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)
![5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2568139.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)


![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2568149.png)

![(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2568153.png)
![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)
![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)
